molecular formula C10H9ClFN3O B6648877 N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine

N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine

Cat. No.: B6648877
M. Wt: 241.65 g/mol
InChI Key: SDEYSLCOVRCRJH-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a chlorinated and fluorinated phenyl group, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3O/c1-6-14-10(16-15-6)13-5-7-8(11)3-2-4-9(7)12/h2-4H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEYSLCOVRCRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)NCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and an ester under acidic or basic conditions can yield the oxadiazole ring.

    Introduction of the Phenyl Group: The chlorinated and fluorinated phenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable phenyl halide with a nucleophile, such as an amine, under controlled conditions.

    Final Assembly: The final step involves the coupling of the oxadiazole ring with the substituted phenyl group. This can be achieved through various coupling reactions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May yield oxidized derivatives with additional functional groups.

    Reduction: May produce reduced forms with altered functional groups.

    Substitution: Can result in substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.

    Interfering with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting Cellular Membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and chemical properties, which can influence their reactivity and applications

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